3-[3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)-1,2-oxazol-5-yl]phenol
Description
3-[3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)-1,2-oxazol-5-yl]phenol is a complex organic compound featuring a phenol group attached to a fused ring system containing both oxadiazole and oxazole moieties
Properties
IUPAC Name |
3-[3-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)-1,2-oxazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-11-6-2-5-10(7-11)13-8-12(17-20-13)15-16-14(18-21-15)9-3-1-4-9/h2,5-9,19H,1,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMCOCSNYZRFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=N2)C3=NOC(=C3)C4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)-1,2-oxazol-5-yl]phenol typically involves multi-step organic reactions. One common approach starts with the preparation of the oxadiazole and oxazole rings separately, followed by their fusion and subsequent attachment to the phenol group.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives (e.g., acyl chlorides, esters) under basic conditions, often using NaOH in DMSO at ambient temperature.
Oxazole Ring Formation: The oxazole ring is typically formed through cyclization reactions involving α-haloketones and amides or nitriles under acidic or basic conditions.
Coupling and Fusion: The cyclobutyl group is introduced via cycloaddition reactions, and the final step involves coupling the fused ring system with a phenol derivative through electrophilic aromatic substitution or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The oxadiazole and oxazole rings can be reduced under specific conditions to yield corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenol ring and the fused heterocyclic system.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, RNH₂).
Major Products
Oxidation Products: Quinones, hydroxyquinones.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Halogenated phenols, alkylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-[3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)-1,2-oxazol-5-yl]phenol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound’s potential biological activity makes it a candidate for drug discovery and development. The oxadiazole and oxazole rings are known pharmacophores, often found in molecules with antimicrobial, anticancer, and anti-inflammatory properties .
Industry
In materials science, this compound could be used in the development of new polymers, resins, and coatings due to its stability and unique electronic properties. It may also find applications in the creation of advanced materials for electronics and photonics.
Mechanism of Action
The mechanism by which 3-[3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)-1,2-oxazol-5-yl]phenol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and oxazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)phenol
- 3-(3-Cyclobutyl-1,2-oxazol-5-yl)phenol
- 3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)-1,2-oxazole
Uniqueness
The presence of both oxadiazole and oxazole rings in 3-[3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)-1,2-oxazol-5-yl]phenol makes it unique compared to compounds containing only one of these heterocycles. This dual-ring system can enhance the compound’s stability, reactivity, and potential biological activity, offering a broader range of applications and interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
